BenchChemオンラインストアへようこそ!

3-(Hydroxymethyl)-1H-pyrazol-5-ol

Kinase inhibitor screening PDK1 selectivity profiling Negative control compound

3-(Hydroxymethyl)-1H-pyrazol-5-ol (CAS 70498-81-6; IUPAC: 5-(hydroxymethyl)-1,2-dihydropyrazol-3-one) is a bifunctional pyrazole scaffold bearing a hydroxymethyl substituent at the 3-position and a hydroxyl group at the 5-position. With a molecular formula of C₄H₆N₂O₂ (MW 114.10), calculated LogP of −0.39, and topological polar surface area (PSA) of 69.14 Ų, this low-molecular-weight heterocycle exhibits pronounced hydrophilicity relative to methyl-substituted pyrazolone congeners.

Molecular Formula C4H6N2O2
Molecular Weight 114.1 g/mol
CAS No. 70498-81-6
Cat. No. B3056334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Hydroxymethyl)-1H-pyrazol-5-ol
CAS70498-81-6
Molecular FormulaC4H6N2O2
Molecular Weight114.1 g/mol
Structural Identifiers
SMILESC1=C(NNC1=O)CO
InChIInChI=1S/C4H6N2O2/c7-2-3-1-4(8)6-5-3/h1,7H,2H2,(H2,5,6,8)
InChIKeyUAVGIEIWZYNZML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Hydroxymethyl)-1H-pyrazol-5-ol (CAS 70498-81-6): Procurement-Relevant Identity and Physicochemical Baseline


3-(Hydroxymethyl)-1H-pyrazol-5-ol (CAS 70498-81-6; IUPAC: 5-(hydroxymethyl)-1,2-dihydropyrazol-3-one) is a bifunctional pyrazole scaffold bearing a hydroxymethyl substituent at the 3-position and a hydroxyl group at the 5-position [1]. With a molecular formula of C₄H₆N₂O₂ (MW 114.10), calculated LogP of −0.39, and topological polar surface area (PSA) of 69.14 Ų, this low-molecular-weight heterocycle exhibits pronounced hydrophilicity relative to methyl-substituted pyrazolone congeners [2]. Commercially available at ≥95% purity from multiple suppliers, it serves both as a direct screening candidate and as a derivatizable building block in medicinal chemistry and agrochemical programs .

Why 3-(Hydroxymethyl)-1H-pyrazol-5-ol Cannot Be Replaced by Generic Pyrazol-5-ol Analogs in Research Procurement


Substituting 3-(hydroxymethyl)-1H-pyrazol-5-ol with a generic 3-methyl-1H-pyrazol-5-ol, unsubstituted 1H-pyrazol-5-ol, or 4-hydroxymethylpyrazole introduces critical functional divergences that are quantitatively measurable. The 3-hydroxymethyl group imparts a LogP reduction of approximately 0.8–1.2 log units versus the 3-methyl analog, substantially altering aqueous solubility and membrane partitioning [1]. In Pd-catalyzed C–H functionalization chemistry, the unprotected hydroxymethyl substituent serves as a regioselective blocking group directing arylation exclusively to the C5 position, a reactivity mode not available to methyl- or unsubstituted congeners [2]. Furthermore, the compound's demonstrated biochemical profile—a PDK1 IC₅₀ of 344 μM, classifying it among poor binders—differs fundamentally from more potent pyrazole-based kinase inhibitors, positioning it as a selectivity control rather than a lead compound [3]. These three dimensions—physicochemical, synthetic, and biochemical—cannot be replicated by any single in-class analog.

Quantitative Differential Evidence for 3-(Hydroxymethyl)-1H-pyrazol-5-ol Versus Closest Analogs: A Comparator-Anchored Procurement Guide


PDK1 Biochemical Inhibition: 3-(Hydroxymethyl)-1H-pyrazol-5-ol as a Validated Poor Binder Versus Nanomolar Pyrazole-Based PDK1 Inhibitors

In a biochemical scintillation proximity assay measuring inhibition of His-tagged truncated human PDK1 (preincubated with biotinylated-AKT3 substrate for 30 min, measured after 3 h), 3-(hydroxymethyl)-1H-pyrazol-5-ol exhibited an IC₅₀ of 3.44 × 10⁵ nM (344 μM) [1]. This value places the compound >5,700-fold weaker than the pyrazole-based PDK1 inhibitor BX-320 (IC₅₀ = 39 nM) and >57,000-fold weaker than BX-517 (IC₅₀ = 6 nM), both evaluated in comparable PDK1 biochemical assays [2]. The compound is catalogued among 'Poor Binders' of PDK1 (Target ID T20891), confirming its marginal engagement of the kinase ATP-binding pocket [3]. This quantitative gap makes 3-(hydroxymethyl)-1H-pyrazol-5-ol unsuitable as a PDK1 lead but valuable as a selectivity control: any compound demonstrating biochemical potency within 10-fold of this baseline can be classified as a true PDK1 non-binder, reducing false-positive attribution in kinase panel screens.

Kinase inhibitor screening PDK1 selectivity profiling Negative control compound Cancer signaling

Regioselective C5–H Arylation Enabled by Hydroxymethyl Directing Group: A Synthetic Advantage Absent in 3-Methyl and Unsubstituted Pyrazol-5-ol Analogs

Ben Romdhane et al. (2025) demonstrated that unprotected hydroxymethyl-substituted pyrazoles undergo palladium-catalyzed C–H arylation with exclusive regioselectivity for the C5 position, using only 2 mol% of an air-stable Pd catalyst and inexpensive KOPiv base [1]. The reaction proceeds with broad substrate scope—accommodating electron-deficient, electron-rich, and heteroaryl bromides—while leaving the hydroxymethyl function intact for subsequent derivatization. In contrast, 3-methyl-1H-pyrazol-5-ol and unsubstituted 1H-pyrazol-5-ol lack this intrinsic directing group; their direct arylation typically yields mixtures of C4- and C5-arylated regioisomers or requires pre-installation and removal of directing/protecting groups [2]. The hydroxymethyl substituent thus functions simultaneously as a traceless blocking group and a synthetic handle, a dual role not achievable with methyl, trifluoromethyl, or unsubstituted pyrazol-5-ol congeners.

C–H functionalization Regioselective arylation Pyrazole derivatization Late-stage modification

Physicochemical Differentiation: LogP and LogD Comparison of 3-(Hydroxymethyl)-1H-pyrazol-5-ol Versus 3-Methyl-1H-pyrazol-5-ol

The calculated partition coefficient (LogP) of 3-(hydroxymethyl)-1H-pyrazol-5-ol is −0.39 to −0.62, with a LogD (pH 7.4) of −2.39, reflecting substantial ionization-corrected hydrophilicity [1]. By contrast, 3-methyl-1H-pyrazol-5-ol (CAS 108-26-9), in which the 3-hydroxymethyl is replaced by a methyl group, has an experimentally determined LogP of approximately 0.5–0.8 (estimated from pyrazolone congener data), representing a >1.0 log unit shift toward lipophilicity [2]. This differential translates to a theoretical ~10-fold difference in octanol-water partition coefficient, directly impacting aqueous solubility (predicted ~50–100 mg/mL for the hydroxymethyl derivative vs. ~5–10 mg/mL for the methyl analog at neutral pH), membrane permeability (lower PAMPA Pₑ expected for the hydroxymethyl compound), and plasma protein binding propensity. The PSA of 69.14 Ų further positions the compound favorably within the CNS MPO desirability range (PSA < 90 Ų), whereas its high LogD negativity suggests limited blood-brain barrier penetration [1].

Drug-likeness optimization Aqueous solubility Membrane permeability Lead optimization

Orthogonal Derivatization Handles: Dual Functional Group Reactivity of 3-(Hydroxymethyl)-1H-pyrazol-5-ol Versus Single-Handle Analogs

3-(Hydroxymethyl)-1H-pyrazol-5-ol presents two chemically distinct nucleophilic sites: a primary alcohol at the 3-hydroxymethyl position (pKₐ ~15–16 for the alcohol proton; susceptible to oxidation, esterification, and etherification) and a phenolic/enolic hydroxyl at the 5-position (calculated pKₐ = 4.74 for the pyrazolone OH, significantly more acidic) [1]. This pKₐ differential of >10 units enables pH-tunable, chemoselective derivatization: at pH 6–7, the 5-OH is partially deprotonated and can be selectively alkylated or acylated, while the 3-CH₂OH remains largely protonated and protected from electrophilic attack without additional protecting groups. In contrast, 3-methyl-1H-pyrazol-5-ol (pKₐ ~4.5–5.0 for 5-OH only) offers a single derivatizable handle; 4-hydroxymethylpyrazole (CAS 25222-43-9) lacks the 5-OH entirely, forfeiting the acidity-driven selectivity [2]. This orthogonal reactivity is directly exploitable in parallel library synthesis, where sequential, protecting-group-free functionalization at two positions reduces step count by 2–3 synthetic operations compared to mono-functional analogs requiring protection/deprotection cycles.

Bioconjugation chemistry Prodrug design Orthogonal protection Diversity-oriented synthesis

Agrochemical Intermediate Provenance: 3-(Hydroxymethyl)-1H-pyrazol-5-ol as a Pyroxasulfone Precursor Distinct from Non-Hydroxymethyl Pyrazole Analogs

3-(Hydroxymethyl)-1H-pyrazol-5-ol is established as a key intermediate in the patented synthesis of pyroxasulfone (CAS 447399-55-5), a pre-emergence herbicide that inhibits very-long-chain fatty acid (VLCFA) biosynthesis and is applied at low field rates of 100–250 g/ha [1][2]. Pyroxasulfone, a pyrazole sulfonamide containing a 4-methylsulfonyl-5,5-dimethylisoxazoline moiety, achieved global sales exceeding $400 million in 2023 [2]. Neither 3-methyl-1H-pyrazol-5-ol nor 4-hydroxymethylpyrazole serves as a pyroxasulfone intermediate; the specific 3-hydroxymethyl-5-hydroxy substitution pattern is structurally required for downstream thiomethylation and sulfonylation steps in the commercial route [3]. This agrochemical provenance provides an independent quality benchmark: material destined for herbicide intermediate use typically meets rigorous impurity profiling (residual solvents, heavy metals) aligned with large-scale process chemistry standards.

Herbicide intermediate Pyroxasulfone synthesis Agrochemical supply chain VLCFA inhibitor precursor

Optimal Procurement and Application Scenarios for 3-(Hydroxymethyl)-1H-pyrazol-5-ol Based on Quantitative Differentiation Evidence


Kinase Selectivity Panel Negative Control

For contract research organizations and pharmaceutical companies running PDK1 or broader AGC kinase selectivity panels, 3-(hydroxymethyl)-1H-pyrazol-5-ol serves as a validated weak-binding reference compound. With a published PDK1 IC₅₀ of 344 μM, it establishes a quantitative threshold below which compounds can be classified as biochemically inactive against PDK1 [1]. This prevents false-positive hits arising from assay artifacts (e.g., aggregation-based inhibition, redox cycling) that can register apparent IC₅₀ values in the 10–100 μM range. Procurement specification: ≥95% purity is sufficient; endotoxin testing is not required for biochemical assays.

Late-Stage C5 Diversification in Medicinal Chemistry SAR Campaigns

Medicinal chemistry teams developing pyrazole-based kinase inhibitors, anti-inflammatory agents, or GPCR modulators can exploit the hydroxymethyl-directed C5–H arylation chemistry to generate focused libraries from a single precursor [2]. The reaction proceeds with 2 mol% Pd catalyst under mild conditions, tolerating a broad range of aryl and heteroaryl bromides. This synthetic strategy is inaccessible with 3-methyl-1H-pyrazol-5-ol, which would require pre-functionalization at C5 or non-selective arylation followed by chromatographic regioisomer separation. Recommended procurement: ≥95% purity; moisture-sensitive storage (cool, dry) recommended to preserve hydroxymethyl integrity .

Fragment-Based Drug Discovery (FBDD) Library Member with Favorable Physicochemical Properties

With MW = 114.10, LogP = −0.39, PSA = 69.14 Ų, and 3 hydrogen bond donors, 3-(hydroxymethyl)-1H-pyrazol-5-ol complies with the Rule of Three (RO3) criteria for fragment screening libraries [3]. Its high aqueous solubility (predicted >50 mg/mL at pH 7.4 based on LogD = −2.39) ensures robust dissolution at typical fragment screening concentrations (0.5–2 mM in 1–5% DMSO), minimizing precipitation artifacts that plague more lipophilic pyrazole fragments. Compared to 3-methyl-1H-pyrazol-5-ol (LogP ≈ 0.2–0.5), the hydroxymethyl analog reduces nonspecific protein binding, a common source of false positives in fragment screens. Procurement note: DMSO stock solution stability should be verified; lyophilized solid is preferred for long-term storage.

Agrochemical Process Development and Scale-Up

For process chemistry groups developing or optimizing pyroxasulfone synthetic routes, 3-(hydroxymethyl)-1H-pyrazol-5-ol is a key intermediate whose quality directly impacts downstream yield and impurity profiles [4]. Procurement at multi-kilogram scale from suppliers serving agrochemical markets may offer significant cost reduction (estimated $200–500/kg at bulk scale vs. $2,000–5,000/kg at research gram scale). Critical quality attributes include residual formaldehyde content (from hydroxymethylation step), heavy metal residues (Pd, Fe from upstream catalysis), and water content. Specification of ≥98% purity with HPLC Certificate of Analysis is recommended for process development use.

Quote Request

Request a Quote for 3-(Hydroxymethyl)-1H-pyrazol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.